molecular formula C11H14O3 B14569486 4,5-Dimethyl-2-phenoxy-1,3-dioxolane CAS No. 61562-10-5

4,5-Dimethyl-2-phenoxy-1,3-dioxolane

Cat. No.: B14569486
CAS No.: 61562-10-5
M. Wt: 194.23 g/mol
InChI Key: MHMYVHWKLOTQPV-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-phenoxy-1,3-dioxolane is an organic compound with the molecular formula C11H14O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring substituted with two methyl groups at positions 4 and 5, and a phenoxy group at position 2. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethyl-2-phenoxy-1,3-dioxolane can be synthesized through the acetalization of phenoxyacetaldehyde with 2,3-butanediol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene, with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of intermediates and the use of high-pressure reactors to facilitate the acetalization reaction. The use of robust catalysts and efficient separation techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-phenoxy-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenoxyacetic acid, while reduction can produce 2-phenoxyethanol .

Scientific Research Applications

4,5-Dimethyl-2-phenoxy-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-phenoxy-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect enzyme activity and cellular pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-2-phenyl-1,3-dioxolane
  • 2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane
  • 2,4-Dimethyl-1,3-dioxolane

Uniqueness

4,5-Dimethyl-2-phenoxy-1,3-dioxolane is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other dioxolanes. This uniqueness makes it valuable in specific applications where other dioxolanes may not be suitable .

Properties

CAS No.

61562-10-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4,5-dimethyl-2-phenoxy-1,3-dioxolane

InChI

InChI=1S/C11H14O3/c1-8-9(2)13-11(12-8)14-10-6-4-3-5-7-10/h3-9,11H,1-2H3

InChI Key

MHMYVHWKLOTQPV-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)OC2=CC=CC=C2)C

Origin of Product

United States

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